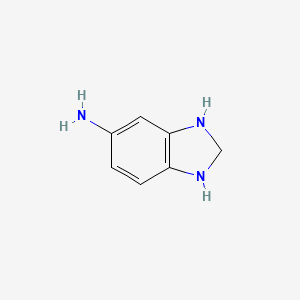
15-Methylhentetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylhentetracontane is a long-chain hydrocarbon with the molecular formula C42H86 It is a member of the alkane family, characterized by its saturated carbon chain with a single methyl group attached to the 15th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhentetracontane typically involves the alkylation of hentetracontane . This process can be achieved through the Friedel-Crafts alkylation method, where hentetracontane reacts with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and fractional distillation of petroleum products. These processes allow for the isolation and purification of long-chain hydrocarbons, including this compound, from complex mixtures.
Chemical Reactions Analysis
Types of Reactions: 15-Methylhentetracontane primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Oxidation: Though alkanes are generally resistant to oxidation, under extreme conditions, they can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Halogenated alkanes: Products of halogenation.
Alcohols, aldehydes, and carboxylic acids: Products of oxidation under specific conditions.
Scientific Research Applications
15-Methylhentetracontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 15-Methylhentetracontane is primarily related to its hydrophobic interactions . In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within lipid bilayers, potentially influencing membrane-associated processes.
Comparison with Similar Compounds
Hentetracontane (C41H84): A straight-chain alkane without the methyl substitution.
Hexadecane (C16H34): A shorter-chain alkane with similar hydrophobic properties.
Uniqueness: 15-Methylhentetracontane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This structural variation can also affect its interactions in biological and industrial applications.
Properties
CAS No. |
185037-98-3 |
|---|---|
Molecular Formula |
C42H86 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
15-methylhentetracontane |
InChI |
InChI=1S/C42H86/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-42(3)40-38-36-34-32-30-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3 |
InChI Key |
ZSPSASVLIIVKBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


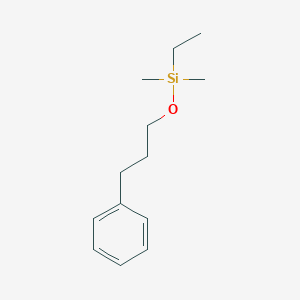
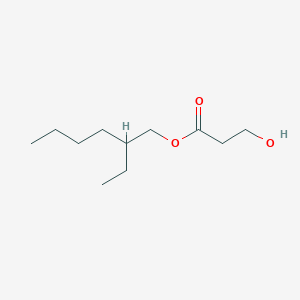

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
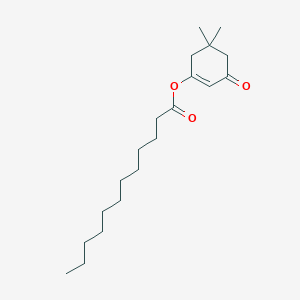
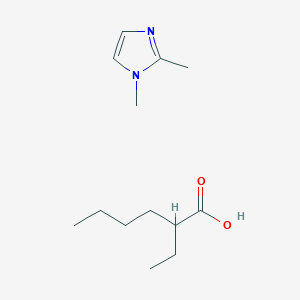
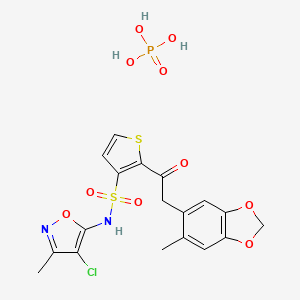
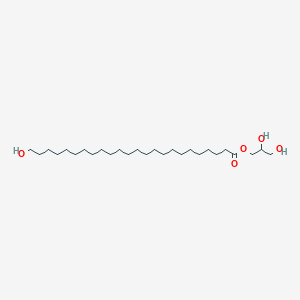
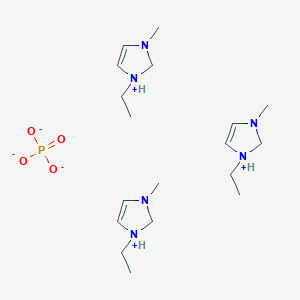
![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
